

# Understanding the selectivity profile of CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Selectivity Profile of CPI-1612

#### Introduction

**CPI-1612** is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These enzymes, also known as KAT3A and KAT3B, are critical epigenetic regulators that catalyze the transfer of acetyl groups from acetyl-coenzyme A (AcCoA) to lysine residues on histone tails and other proteins.[1] This acetylation is a key mechanism for modulating chromatin structure and regulating gene transcription.[1] Dysregulation of EP300/CBP activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1][3]

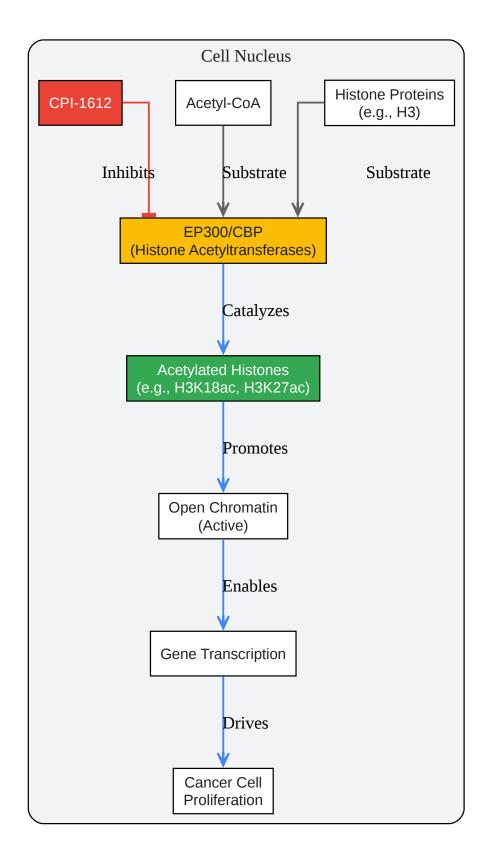
**CPI-1612** was developed as a structurally distinct, aminopyridine-based inhibitor that is competitive with acetyl-CoA.[4] It demonstrates superior potency in both biochemical and cellular assays compared to earlier generation inhibitors.[4] This guide provides a comprehensive overview of the selectivity profile of **CPI-1612**, detailing its on-target potency, cellular activity, and off-target liabilities, supported by experimental methodologies and pathway visualizations.

### **Mechanism of Action**

**CPI-1612** exerts its biological effects by directly inhibiting the catalytic HAT activity of EP300 and CBP. By binding to the acetyl-CoA pocket, it prevents the acetylation of key histone residues, such as H3K18 and H3K27.[1][5] The reduction of these activating marks on chromatin leads to a more condensed chromatin state, suppressing the expression of target



genes and ultimately inhibiting the proliferation of cancer cells dependent on EP300/CBP activity.[1][4]





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Diagram 1. CPI-1612 Mechanism of Action.

# **Quantitative Selectivity Profile**

The selectivity of **CPI-1612** has been characterized through a series of biochemical and cellular assays, demonstrating high potency against its intended targets and minimal activity against a wide range of off-targets.

## **Biochemical Potency**

**CPI-1612** potently inhibits the HAT activity of both full-length EP300 and CBP in the low- to sub-nanomolar range.[6][7] Its potency is influenced by the concentration of the competing substrate, acetyl-CoA.[5]

Target Enzyme	Assay Condition	IC50 Value	Reference(s)
EP300 (Full Length)	Scintillation Proximity Assay	<0.5 nM	[6][7]
EP300 (HAT Domain)	-	8.1 nM	[6]
CBP (Full Length)	Scintillation Proximity Assay	2.9 nM	[6][7]

Table 1. Biochemical Potency of CPI-1612 against EP300/CBP.

# **Cellular Activity**

In cellular contexts, **CPI-1612** effectively engages its targets, leading to the inhibition of histone acetylation and subsequent anti-proliferative effects in sensitive cell lines.



Assay Type	Cell Line	Measurement	Potency (IC50/EC50/GI50)	Reference(s)
Target Engagement	HCT-116	H3K18ac Inhibition	14 nM	[6]
Cell Proliferation	JEKO-1	Viability	<7.9 nM	[6]
Cell Proliferation	ER+ Breast Cancer Lines	Viability (GI50)	<100 nM	[4]

Table 2. Cellular Activity of CPI-1612.

## **Off-Target Selectivity**

Comprehensive screening reveals a highly selective profile for **CPI-1612**. It shows no activity against other histone acetyltransferases and has a clean profile in broader safety screening panels.[1]



Target/Panel	Assay Type	IC₅₀ Value	Interpretation	Reference(s)
HAT Panel	Biochemical	No Inhibition	Selective over Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2	[1]
Eurofins Safety44 Panel	Binding/Enzymati c	Minimal Activity	Devoid of significant off-target activity	[1]
hERG	Binding	10.4 μΜ	Weak Activity	[1][6]
CYP2C8	Enzymatic	1.9 μΜ	Moderate Inhibition	[1][6]
CYP2C19	Enzymatic	2.7 μΜ	Moderate Inhibition	[1][6]
CYP2C9	Enzymatic	6.6 μΜ	Weak Inhibition	
CYP2B6	Enzymatic	8.2 μΜ	Weak Inhibition	
CYP2D6	Enzymatic	34 μΜ	Negligible Inhibition	
CYP1A2	Enzymatic	>50 μM	Negligible Inhibition	
CYP3A4	Enzymatic	>50 μM	Negligible Inhibition	

Table 3. Off-Target Selectivity Profile of **CPI-1612**.

# **Experimental Protocols**

The data presented were generated using established and robust methodologies to assess inhibitor potency and selectivity.



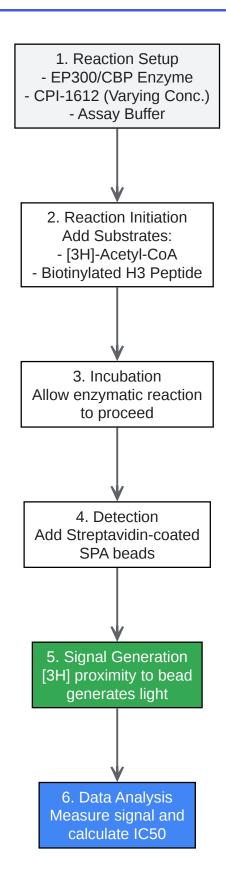
# Biochemical HAT Activity Assay (Scintillation Proximity Assay)

The inhibitory activity of **CPI-1612** on EP300/CBP was primarily determined using a Scintillation Proximity Assay (SPA).[1][8] This method quantifies the enzymatic transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone peptide substrate.

#### Methodology:

- Reaction Setup: Purified, full-length EP300 or CBP enzyme is incubated with CPI-1612 at various concentrations in a multi-well plate.
- Enzymatic Reaction: The reaction is initiated by adding a biotinylated histone H3 peptide substrate and [3H]-acetyl-CoA.
- Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated histone peptide. When a [3H]-acetyl group is transferred to the peptide, the bead is brought into close proximity, generating a light signal that is detected by a scintillation counter.
- Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of CPI-1612. IC<sub>50</sub> values are calculated from the dose-response curve.





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**Diagram 2.** Workflow for Biochemical Scintillation Proximity Assay.



### **Cellular Target Engagement and Proliferation Assays**

Cellular assays confirm that **CPI-1612** can access its target in a physiological setting and elicit a biological response.

#### Methodology:

- Cell Culture: Cancer cell lines (e.g., HCT-116, JEKO-1) are cultured under standard conditions.[8]
- Compound Treatment: Cells are treated with a range of **CPI-1612** concentrations for a specified duration (e.g., 3 hours for target engagement, 72+ hours for proliferation).[1][9]
- Endpoint Analysis:
  - Target Engagement (Histone Acetylation): Cell lysates are collected and analyzed for levels of specific acetylation marks (e.g., H3K18ac). This is often quantified using methods like Meso Scale Discovery (MSD), a highly sensitive immunoassay, or Western Blotting.[6]
     [10] EC<sub>50</sub> values are determined.
  - Cell Viability/Proliferation: The effect on cell growth is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell viability.[9] IC50 or Gl50 values are calculated.



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**Diagram 3.** Workflow for Cellular Target Engagement and Viability Assays.

### In Vivo Xenograft Studies

The anti-tumor efficacy of CPI-1612 was evaluated in mouse xenograft models.

#### Methodology:

- Model: A B-cell lymphoma cell line, JEKO-1, which is sensitive to EP300/CBP inhibition, was
  used to establish tumors in mice.[1]
- Dosing: Once tumors were established, mice were treated with CPI-1612 (e.g., 0.5 mg/kg, orally, twice daily).[1][6]
- Efficacy Measurement: Tumor growth was monitored over time and compared to a vehicle-treated control group. Tumor growth inhibition (TGI) was calculated.[1]
- Pharmacodynamic Analysis: To confirm target engagement in vivo, levels of histone acetylation marks (H3K27ac in plasma, H3K18ac in tumor tissue) were measured and shown to be reduced upon treatment.[1][6]

## Conclusion

CPI-1612 is a highly potent and selective inhibitor of the EP300/CBP histone acetyltransferases. Its selectivity is robustly demonstrated through biochemical assays showing sub-nanomolar to low-nanomolar potency against its intended targets and a lack of activity against other HAT family members.[1][6] This on-target activity translates effectively to cellular models, where it inhibits histone acetylation and cell proliferation at low nanomolar concentrations.[6] Furthermore, broad off-target screening confirms its clean profile, with only weak to moderate interactions with a small number of CYP enzymes and hERG at concentrations significantly higher than its biological effective dose.[1] This well-defined selectivity profile makes CPI-1612 a valuable chemical probe for studying EP300/CBP biology and a promising candidate for therapeutic development.[4][5]

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#### References

- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Understanding the selectivity profile of CPI-1612]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8136425#understanding-the-selectivity-profile-of-cpi-1612]

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